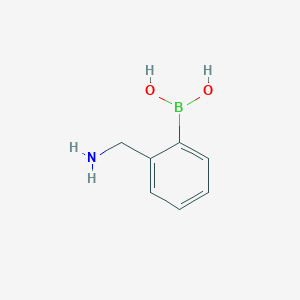

(2-(Aminomethyl)phenyl)boronic acid

Vue d'ensemble

Description

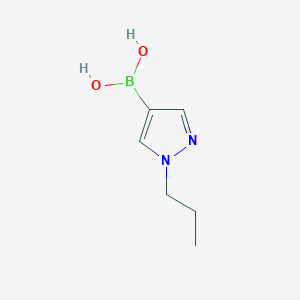

(2-(Aminomethyl)phenyl)boronic acid is a derivative of phenylboronic acid that contains an ortho-aminomethyl functional group. This structural feature is significant in the context of boronic acid chemistry, as it influences the reactivity and binding properties of the molecule. The presence of the aminomethyl group adjacent to the boronic acid moiety has been shown to enhance the molecule's ability to form boronate esters with diols, such as sugars, which is a critical aspect in the development of sensors for carbohydrates .

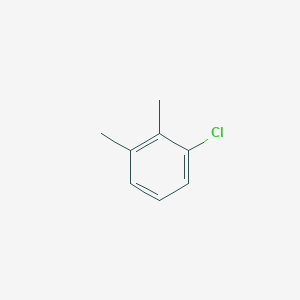

Synthesis Analysis

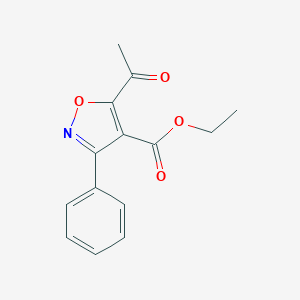

The synthesis of amino-functionalized phenylboronic acids typically involves the protection of the amine group, followed by a halogen-lithium exchange reaction, and subsequent addition of a borate source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid, a related compound, was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% product . Although not the exact compound , this synthesis route provides insight into the general methods used to synthesize amino-functionalized phenylboronic acids.

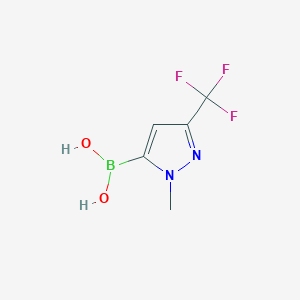

Molecular Structure Analysis

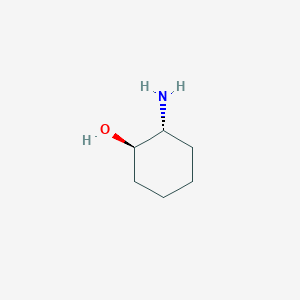

The molecular structure of amino-functionalized phenylboronic acids is characterized by the presence of the boronic acid group and the adjacent aminomethyl group. The ortho-aminomethyl group is known to lower the pKa of the boronic acid, which is beneficial for binding with diols at physiological pH levels. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, providing detailed information on the geometry and electronic structure of these molecules .

Chemical Reactions Analysis

The ortho-aminomethyl group in phenylboronic acids plays a crucial role in the kinetics of boronate ester formation. It acts as a general acid to facilitate the departure of the leaving group in the reaction with diols, such as fructose. This group also enhances the affinity of the boronic acid for diols at neutral pH, which is essential for the development of sensors and other applications . Additionally, boronic acids are widely used in various organic reactions, including Suzuki cross-coupling and the Petasis reaction, due to their ability to form stable covalent bonds with carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-(Aminomethyl)phenyl)boronic acid are influenced by the ortho-aminomethyl group. This group not only affects the acidity of the boronic acid but also its reactivity towards diols. The kinetics of boronate ester formation with sugars like fructose show a first-order kinetic dependence at lower concentrations, shifting to zero-order at higher concentrations, indicating a rate-determining step involving an intermediate species . The boronic acid derivatives are also known for their ability to form stable complexes with various biological molecules, which is exploited in the design of enzyme

Applications De Recherche Scientifique

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used in the design of glucose sensors. These sensors are promising in glucose monitoring applications .

Methods of Application or Experimental Procedures

The most widely reported optical glucose sensors are designed based on the PET effect, which typically involves a fluorophore connected to the amine group of (2-(aminomethyl)phenyl)boronic acid with a methylene spacer .

Results or Outcomes

Boronic acid (BA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .

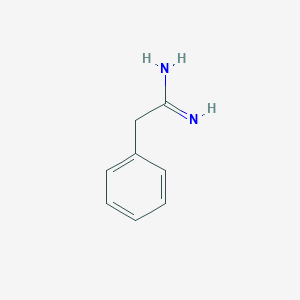

2. Peptide Synthesis

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used in the synthesis of peptides .

Methods of Application or Experimental Procedures

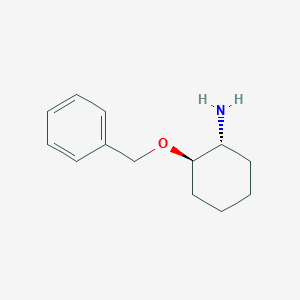

The compound is used to functionalize synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .

Results or Outcomes

The solution-phase chemistries afforded the highest yields, and were used to synthesize seven complex biotinylated multi-boronic acid peptides .

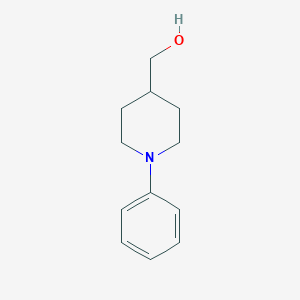

3. Sensing Applications

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .

Methods of Application or Experimental Procedures

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

4. Building Materials for Microparticles

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Methods of Application or Experimental Procedures

3. Sensing Applications

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .

Methods of Application or Experimental Procedures

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

4. Building Materials for Microparticles

Summary of the Application

“(2-(Aminomethyl)phenyl)boronic acid” is used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Propriétés

IUPAC Name |

[2-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIUTNQGRDQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586015 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Aminomethyl)phenyl)boronic acid | |

CAS RN |

248274-03-5 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

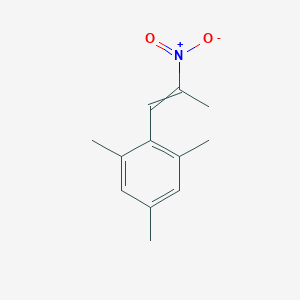

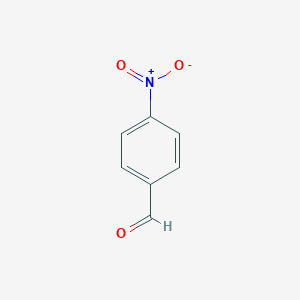

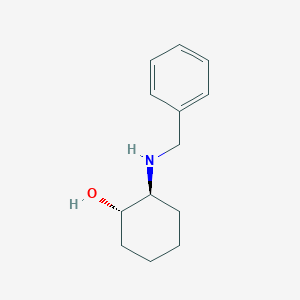

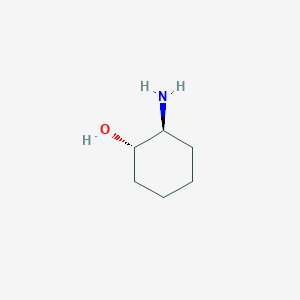

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.